molecular formula C9H9NO2 B179308 7-Amino-3-methylphthalide CAS No. 148843-77-0

7-Amino-3-methylphthalide

Cat. No. B179308
M. Wt: 163.17 g/mol
InChI Key: JIOGJHYMEJMJOO-UHFFFAOYSA-N
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Description

7-Amino-3-methylphthalide is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 . It’s also known by the synonym 7-amino-3-methylisobenzofuran-1(3H)-one .


Synthesis Analysis

The synthesis of 7-Amino-3-methylphthalide involves a chemoenzymatic process, which includes the removal of para-methoxybenzyl by trichloroacetic acid and cleavage of phenylacetyl E-isomer by immobilized penicillin acylase enzyme . Another method involves hydrogenation under specific conditions .

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • Highly regioselective one-pot synthesis techniques have been developed for related phthalide derivatives, emphasizing the importance of these compounds in organic synthesis (Duan & Toney, 2005).
    • Novel classes of compounds, including 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, have been synthesized from similar compounds, indicating the versatility of these chemical structures (Koza et al., 2013).
  • Biochemical Applications :

    • Research on similar compounds, like 7-(aminoalkynyl)-7-deaza-2'-deoxyguanosines, shows their potential for labeling nucleic acid constituents, which can be crucial for DNA research and diagnostics (Rosemeyer et al., 2002).
  • Materials Science and Catalysis :

    • The synthesis of aminophthalic anhydride and its use in polymerization highlights the potential application of similar compounds in materials science, particularly in the formation of polymers (Theis & Ritter, 2012).
    • The use of 7-Aminonaphthalene-1,3-disulfonic acid-functionalized magnetic nanoparticles for catalyzing one-pot multi-component synthesis demonstrates the role of similar compounds in developing eco-friendly catalytic systems (Ghorbani‐Vaghei et al., 2017).
  • Pharmaceutical and Medicinal Chemistry :

    • Compounds like 2,6-diaminopyridine derivatives, which are structurally similar, have been studied for their interaction with DNA and potential as drug candidates, suggesting that 7-Amino-3-methylphthalide derivatives could have similar applications (Kurt et al., 2020).

Safety And Hazards

The safety data sheet for 7-Amino-3-methylphthalide suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of exposure, it recommends moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor . The compound should be stored and disposed of properly .

properties

IUPAC Name

7-amino-3-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-5-6-3-2-4-7(10)8(6)9(11)12-5/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOGJHYMEJMJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C(=CC=C2)N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333162
Record name 7-Amino-3-methylphthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-3-methylphthalide

CAS RN

148843-77-0
Record name 7-Amino-3-methylphthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.37 g (12.2 mmol) of 3-methyl-7-nitro-3H-isobenzofuran-1-one (Example 4) are heated in 5 ml of 30% sodium hydroxide solution (49 mmol) for 1 hour at 90° C. until 2-nitro-6-(1-hydroxyethyl)-benzoic acid can be demonstrated almost quantitatively by TLC (mobile phase: ethyl acetate/hexane 3:1 plus 1 drop of formic acid). 1.2 ml (24.5 mmol) of hydrazine hydrate are then slowly added dropwise and the temperature is maintained for a further 4 hours. The cooled reaction mixture is then adjusted to a pH of 2 and is extracted with ethyl acetate. 1.8 g (90.4%) of crude 7-amino-3-methyl-3H-isobenzofuran-1-one are obtained; 1H-NMR (CDCl3): 7.37 ppm, t, 1H; 6.63 ppm, d, 1H; 6.61 ppm, d, 1H; 5.44 ppm, q, 1H; 5.22 ppm, b, 2H; 1.58 ppm, d, 3H.
Name
3-methyl-7-nitro-3H-isobenzofuran-1-one
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
2-nitro-6-(1-hydroxyethyl)-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
7-Amino-3-methylphthalide

Citations

For This Compound
3
Citations
C Lüthy, H Zondler, T Rapold, G Seifert… - Pest Management …, 2001 - Wiley Online Library
… reduced pressure leaving 7-amino-3-methylphthalide (XXa) of 91.8% purity; yield 2.3 g, 86.2%. … reduced pressure leaving 7-amino-3-methylphthalide (XXa) of 86.4% purity; yield 0.7 g. …
Number of citations: 38 onlinelibrary.wiley.com
D Zlatković, D Dallinger, CO Kappe - Organic & Biomolecular …, 2020 - pubs.rsc.org
… Other reported routes for the synthesis of the 7-aminophthalide scaffold are less sustainable: ie 7-amino-3-methylphthalide – an intermediate in the synthesis of the herbicide pyriftalid – …
Number of citations: 1 pubs.rsc.org
堀井善一, 奥村健太郎 - YAKUGAKU ZASSHI, 1953 - jstage.jst.go.jp
7-Hydroxy-3-methylphthalide, an alkaline degradation product of terramycin, was synthesized. Its identity was proved, indirectly, because of being unable to compare it directly with the …
Number of citations: 3 www.jstage.jst.go.jp

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